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Overview
Description
Antioxidant response element (ARE) activator; disrupts Nrf2/Keap1 and Keap1/Cul3 interactions and stabilizes Nrf2. Activates ARE in an Nrf2 and PI 3-kinase dependent manner. Induces cytoprotective gene expression in vitro and in vivo.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Biology: The compound is employed in research on cellular signaling pathways, particularly those involving Nrf2 and Keap1.
Comparison with Similar Compounds
Similar Compounds
Sulforaphane: A naturally occurring compound found in cruciferous vegetables.
Bardoxolone methyl: A synthetic triterpenoid with potent Nrf2-activating properties.
Dimethyl fumarate: An ester of fumaric acid used in the treatment of multiple sclerosis.
Uniqueness
Properties
IUPAC Name |
1-chloro-6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S2/c1-11(2)4-6-8(7(13)5-11)10(16-9(6)12)17(3,14)15/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJWSALSWFDIMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(SC(=C2C(=O)C1)S(=O)(=O)C)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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